
cis (2,3)-Dihidro Tetrabenazina
Descripción general
Descripción
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.445. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Huntington
La tetrabenazina es un fármaco aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) que exhibe un efecto de agotamiento de la dopamina y se utiliza para el tratamiento de la corea en la enfermedad de Huntington {svg_1}.
2. Inhibición del transportador vesicular de monoaminas tipo 2 (VMAT2) Mecánicamente, la tetrabenazina se une e inhibe el transportador vesicular de monoaminas tipo 2, que es responsable de importar neurotransmisores del citosol a las vesículas en las células neuronales {svg_2}.
Transmisión de señales dopaminérgicas
Este transporte contribuye a la liberación de neurotransmisores dentro de la célula hacia la hendidura sináptica, lo que da como resultado la transmisión de señales dopaminérgicas {svg_3}.
4. Diseño de profármacos y descubrimiento de fármacos metabolitos La actividad inhibitoria altamente potente de la tetrabenazina ha llevado a sus aplicaciones avanzadas y a la investigación en profundidad del diseño de profármacos y el descubrimiento de fármacos metabolitos {svg_4}.
Síntesis de tetrabenazina enantioméricamente pura
Además, se ha perseguido la síntesis de tetrabenazina enantioméricamente pura {svg_5}.
Diagnóstico temprano de la enfermedad de Parkinson
La tetrabenazina marcada radioisotópicamente permite el diagnóstico temprano de la enfermedad de Parkinson, que es difícil de tratar durante las etapas posteriores de esta enfermedad {svg_6}.
Manejo de trastornos del movimiento hipercinéticos
La tetrabenazina se utiliza clínicamente para controlar trastornos del movimiento como la corea asociada con la enfermedad de Huntington, así como el tratamiento sintomático fuera de etiqueta de muchos otros trastornos del movimiento hipercinéticos {svg_7}.
8. Estudio del comportamiento de la tetrabenazina en condiciones ácidas Estudios exhaustivos de datos de estrés analítico previos de tetrabenazina mostraron una posible susceptibilidad a las condiciones ácidas {svg_8}.
Mecanismo De Acción
Target of Action
The primary target of cis (2,3)-Dihydro Tetrabenazine, also known as (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol or (2R,3S,11bS)-Dihydrotetrabenazine, is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in regulating the neurotransmission of monoamines, a group of neurotransmitters that includes dopamine, serotonin, and norepinephrine .
Mode of Action
cis (2,3)-Dihydro Tetrabenazine acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, which leads to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles . This results in a depletion of these neurotransmitters, such as dopamine, serotonin, and norepinephrine, from neuronal storage sites .
Pharmacokinetics
The pharmacokinetics of cis (2,3)-Dihydro Tetrabenazine involves its absorption, distribution, metabolism, and excretion (ADME). It is known that tetrabenazine, a related compound, undergoes extensive first-pass metabolism, has a low bioavailability, and is primarily metabolized by the liver enzyme CYP2D6 . The metabolites of tetrabenazine, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ), have short elimination half-lives .
Result of Action
The action of cis (2,3)-Dihydro Tetrabenazine at the molecular and cellular level results in the depletion of monoamine neurotransmitters from neuronal storage sites. This can lead to a reduction in the symptoms of disorders associated with hyperactivity of monoaminergic neurons, such as Huntington’s disease and other hyperkinetic movement disorders .
Action Environment
The action, efficacy, and stability of cis (2,3)-Dihydro Tetrabenazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and genetic factors such as polymorphisms in the CYP2D6 gene that can affect the metabolism of the compound .
Actividad Biológica
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a compound that exhibits significant biological activity primarily through its interaction with the vesicular monoamine transporter 2 (VMAT2). This compound is structurally related to tetrabenazine and has been studied for its potential therapeutic effects in neurological disorders.
- IUPAC Name : (2R,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
- Molecular Formula : C19H29NO3
- Molecular Weight : 319.45 g/mol
- CAS Number : 924854-62-6
The primary mechanism of action for (2R,3S,11bS)-3-isobutyl-9,10-dimethoxy-2H-pyrido[2,1-a]isoquinolin-2-ol involves the inhibition of VMAT2. This inhibition leads to a decrease in the uptake of monoamines (dopamine, serotonin, and norepinephrine) into synaptic vesicles. Consequently, this results in reduced neurotransmitter release into the synaptic cleft and altered neurotransmission dynamics.
Inhibition of VMAT2
Research indicates that this compound binds to VMAT2 with high selectivity. The binding affinity (Ki) values have been reported as follows:
Compound | Ki Value (nM) |
---|---|
Valbenazine | 150 |
Active Metabolite [+]-Dihydrotetrabenazine | 1.98 |
NBI-136110 | 160 |
This selectivity suggests that the compound may be effective in treating conditions characterized by excessive monoamine release.
Neuropharmacological Effects
Studies have demonstrated that (2R,3S,11bS)-3-isobutyl-9,10-dimethoxy-2H-pyrido[2,1-a]isoquinolin-2-ol can lead to:
- Reduction in Dopaminergic Activity : This effect may be beneficial in conditions such as Tourette Syndrome and Tardive Dyskinesia where dopaminergic hyperactivity is problematic.
- Altered Serotonergic and Noradrenergic Transmission : By modulating these pathways, the compound may influence mood and anxiety disorders.
Efficacy in Neurological Disorders
A clinical trial examining the efficacy of valbenazine (a derivative of this compound) showed significant improvements in tic severity among patients with Tourette Syndrome. The study highlighted the role of VMAT2 inhibition in reducing dopamine release associated with tics.
Pharmacokinetics
Valbenazine and its metabolites exhibit a half-life ranging from 15 to 22 hours. This pharmacokinetic profile supports once-daily dosing regimens which enhance patient compliance.
Propiedades
IUPAC Name |
(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-BHYGNILZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924854-62-6 | |
Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.